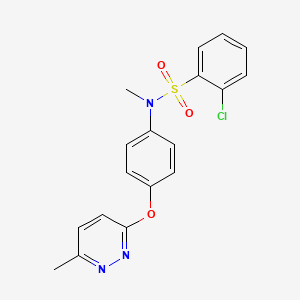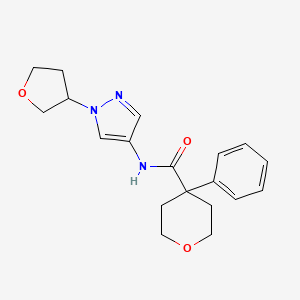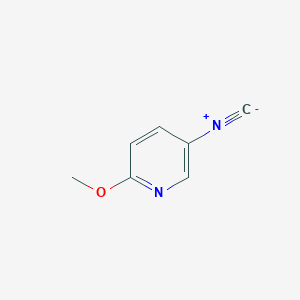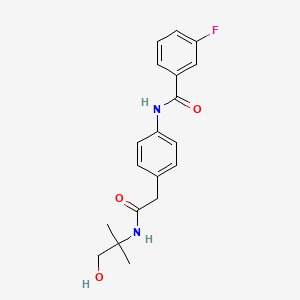
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as AMPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPI belongs to the class of oxindole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of AMPI is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth. In a recent study, AMPI was found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis (5). Another study reported that AMPI inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response (6). Additionally, AMPI has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the activity of vital enzymes (4).
Biochemical and Physiological Effects:
AMPI has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of enzyme activity, and modulation of signaling pathways. In a recent study, AMPI was found to induce apoptosis in breast cancer cells by activating the caspase-3 pathway and downregulating the expression of anti-apoptotic proteins (2). Another study reported that AMPI inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins (7). Additionally, AMPI has been shown to modulate the expression of several genes involved in cancer cell proliferation, inflammation, and antimicrobial defense (8).
実験室実験の利点と制限
AMPI has several advantages as a research tool, including its ease of synthesis, high purity, and wide range of biological activities. However, there are also some limitations associated with the use of AMPI in lab experiments. One of the major limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the lack of detailed information on its mechanism of action and pharmacokinetics makes it challenging to design experiments that accurately reflect its therapeutic potential.
将来の方向性
Despite the limitations, AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Future research should focus on elucidating its mechanism of action, optimizing its pharmacokinetics and bioavailability, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to investigate the safety and toxicity of AMPI in animal models and clinical trials to determine its suitability for human use.
Conclusion:
In conclusion, AMPI is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of AMPI is a relatively simple and efficient process, and it exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While there are some limitations associated with the use of AMPI in lab experiments, its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases makes it a promising target for future research.
合成法
The synthesis of AMPI involves the condensation of 5-acetamido-2-methoxybenzoyl chloride with 1,2-dimethylindole-3-carbaldehyde in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The resulting intermediate is then treated with potassium carbonate in dimethylformamide to yield AMPI in good yield and purity (1). The synthesis of AMPI is a relatively simple and efficient process, which makes it an attractive target for further research.
科学的研究の応用
AMPI has been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In a recent study, AMPI was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest (2). Another study reported that AMPI exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). Additionally, AMPI has been shown to possess antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria (4). These findings suggest that AMPI has significant potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12-19(15-7-5-6-8-17(15)24(12)3)20(26)21(27)23-16-11-14(22-13(2)25)9-10-18(16)28-4/h5-11H,1-4H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVNJTYDKPLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)

![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
